3-Methylheptyl acetate
CAS No.: 72218-58-7
Cat. No.: VC1712069
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72218-58-7 |
|---|---|
| Molecular Formula | C10H20O2 |
| Molecular Weight | 172.26 g/mol |
| IUPAC Name | 3-methylheptyl acetate |
| Standard InChI | InChI=1S/C10H20O2/c1-4-5-6-9(2)7-8-12-10(3)11/h9H,4-8H2,1-3H3 |
| Standard InChI Key | SFCRZVSQIVWLKR-UHFFFAOYSA-N |
| SMILES | CCCCC(C)CCOC(=O)C |
| Canonical SMILES | CCCCC(C)CCOC(=O)C |
Introduction
Chemical Identity and Structure
Identification Information
The chemical identity of 3-methylheptyl acetate is defined by several parameters and identifiers as outlined in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 72218-58-7 |
| Molecular Formula | C10H20O2 |
| Molecular Weight | 172.26 g/mol |
| IUPAC Name | 3-methylheptyl acetate |
| Standard InChI | InChI=1S/C10H20O2/c1-4-5-6-9(2)7-8-12-10(3)11/h9H,4-8H2,1-3H3 |
| Standard InChIKey | SFCRZVSQIVWLKR-UHFFFAOYSA-N |
| SMILES | CCCCC(C)CCOC(=O)C |
| PubChem Compound ID | 537686 |
These identifiers help uniquely characterize the compound within chemical databases and literature .
Structural Characteristics
The structure of 3-methylheptyl acetate features a branched carbon chain with a methyl group at the third carbon position of the heptyl group. The acetate portion is connected via an ester linkage to the primary alcohol end of the 3-methylheptanol backbone. This configuration gives the molecule its distinctive properties and behaviors. The ester functional group (–COO–) is responsible for many of the compound's chemical reactions and potential applications, particularly in fragrance and flavor contexts.
Physical Properties
Experimentally Derived and Estimated Properties
The physical properties of 3-methylheptyl acetate are primarily available as estimated values, as shown in the following table:
| Property | Value | Note |
|---|---|---|
| Physical State (20°C) | Liquid | Estimate |
| Melting Point | -65.75°C | Estimate |
| Boiling Point | 202.6°C | Estimate |
| Density | 0.8771 g/cm³ | Estimate |
| Refractive Index | 1.4063 | Estimate |
It is important to note that these properties are computational estimates rather than experimentally determined values, highlighting the limited empirical research specifically conducted on this compound .
Comparison with Related Compounds
While 3-methylheptyl acetate has its own unique properties, understanding the broader family of acetate esters provides valuable context. Generally, acetate esters demonstrate a pattern where volatility decreases as molecular mass (chain length) increases . This pattern suggests that 3-methylheptyl acetate, with its moderate chain length, would have intermediate volatility compared to shorter-chain acetates like methyl acetate and longer-chain acetates such as stearyl acetate.
Synthesis and Reactions
Synthesis Methods
The primary synthetic route to 3-methylheptyl acetate involves the esterification of 3-methylheptanol with acetic acid in the presence of a strong acid catalyst, typically sulfuric acid. This reaction follows the general esterification mechanism:
3-Methylheptanol + Acetic Acid → 3-Methylheptyl acetate + Water
This condensation reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the carboxylic acid's carbonyl carbon, ultimately forming an ester bond with the elimination of water as a byproduct. The reaction typically requires heating and catalytic conditions to achieve practical yields within reasonable timeframes.
Chemical Reactions
Like other esters, 3-methylheptyl acetate can participate in several characteristic reactions:
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Hydrolysis - Under acidic or basic conditions, the ester can undergo hydrolysis to regenerate 3-methylheptanol and acetic acid.
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Transesterification - In the presence of another alcohol and suitable catalyst, the acetate group can be exchanged.
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Reduction - With appropriate reducing agents, the ester functionality can be reduced.
These reactions reflect the typical chemical behavior of ester compounds and provide potential pathways for chemical transformations of 3-methylheptyl acetate in various applications.
Research Findings and Analytical Methods
Current Research Status
Research specifically focused on 3-methylheptyl acetate remains limited, reflecting its specialized nature within the broader category of acetate esters. Key research findings include:
-
Identification as a Metabolite - The compound has been recognized as a biochemical metabolite, suggesting its involvement in certain metabolic pathways .
-
Detection in Plant Species - Its presence has been confirmed in tomato plants (Solanum lycopersicum), indicating potential roles in plant biochemistry .
Although direct research on 3-methylheptyl acetate is sparse, studies on related acetate esters provide context for understanding its potential properties and behaviors. For instance, methyl acetate has been investigated as a prototype molecule for biodiesel ignition and combustion studies, highlighting how acetate esters can serve as model compounds for understanding combustion processes .
Analytical Methods
The analysis and characterization of 3-methylheptyl acetate typically employ standard methods for ester compounds, including:
-
Gas Chromatography (GC) - Used for purity analysis and quantification, with typical purity standards exceeding 95% for research-grade material .
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Nuclear Magnetic Resonance (NMR) Spectroscopy - Employed to confirm structural features and verify chemical identity .
These analytical approaches provide essential tools for quality control and structural verification of 3-methylheptyl acetate in both research and potential commercial contexts.
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